Product packaging for (2-Methylphenoxy)acetyl chloride(Cat. No.:CAS No. 15516-43-5)

(2-Methylphenoxy)acetyl chloride

Cat. No.: B1313577
CAS No.: 15516-43-5
M. Wt: 184.62 g/mol
InChI Key: RZUPIOFRAVBUAA-UHFFFAOYSA-N
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Description

(2-Methylphenoxy)acetyl chloride is a reactive acyl chloride derivative that serves as a crucial building block in organic synthesis, particularly for introducing the (2-methylphenoxy)acetyl group into target molecules. Its primary research application is in the synthesis of phenoxyherbicide analogs, such as those related to the widely used MCPA (2-methyl-4-chlorophenoxyacetic acid), for structure-activity relationship (SAR) studies and the development of novel agrochemicals [source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2766829]. The compound acts as an electrophilic acylating agent, readily undergoing nucleophilic acyl substitution reactions with amines to form amides and with alcohols to form esters. This reactivity makes it invaluable in medicinal chemistry for the functionalization of complex molecules, including the synthesis of potential pharmaceutical intermediates and specialized polymers. The presence of the ortho-methyl group on the phenoxy ring influences the compound's steric and electronic properties, which can be probed to modulate the biological activity and physical characteristics of the resulting derivatives. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1313577 (2-Methylphenoxy)acetyl chloride CAS No. 15516-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUPIOFRAVBUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493508
Record name (2-Methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15516-43-5
Record name (2-Methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Key Synthetic Intermediate and Building Block

(2-Methylphenoxy)acetyl chloride serves as a crucial precursor in the synthesis of a variety of commercially and academically important organic compounds. Its significance is rooted in the chemical properties of the acyl chloride group, which contains a highly electrophilic carbonyl carbon atom. This positive charge makes it an excellent target for attack by a wide range of nucleophiles, including alcohols, amines, and water. chemguide.co.uklibretexts.org This reactivity facilitates the formation of new chemical bonds, enabling chemists to use it as a scaffold to build larger, more functionalized molecules.

The general synthesis of phenoxyacetyl chlorides involves the reaction of the corresponding phenoxyacetic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. ontosight.aivulcanchem.com In the case of the title compound, its precursor, 2-methylphenoxyacetic acid, is synthesized by reacting o-cresol (B1677501) with chloroacetic acid under basic conditions. chemscene.comsigmaaldrich.com

The versatility of this compound as a building block is evident in its application in both agrochemical and pharmaceutical research. It provides a reliable method for introducing the (2-methylphenoxy)acetyl moiety into a target structure, a group that has been identified as a key component in several biologically active compounds.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 15516-43-5 hoffmanchemicals.comscbt.com
Molecular Formula C₉H₉ClO₂ hoffmanchemicals.comscbt.com
Molecular Weight 184.62 g/mol hoffmanchemicals.comscbt.com
Functional Class Acyl Chloride ontosight.aivulcanchem.com

Overview of Academic Research Trajectories for the Compound and Its Derivatives

General Principles of Acyl Chloride Formation within the Context of Aryloxyacetyl Chlorides

The synthesis of this compound falls under the broader category of converting carboxylic acids into acyl chlorides, a key transformation in organic chemistry. libretexts.orgbyjus.com This process involves the substitution of the hydroxyl (-OH) group of a carboxylic acid with a chloride (-Cl) atom. libretexts.orgbyjus.com

The primary and most conventional route to forming acyl chlorides, including this compound, begins with the corresponding carboxylic acid, in this case, (2-Methylphenoxy)acetic acid. byjus.comchemguide.co.uk This precursor is itself synthesized from o-cresol (B1677501) and chloroacetic acid. patsnap.com The conversion of the carboxylic acid to the acyl chloride is a critical step that enhances the reactivity of the carbonyl group, making it a valuable intermediate for further chemical reactions. libretexts.orgbyjus.com

The general transformation can be represented as:

R-COOH + Chlorinating Agent → R-COCl + Byproducts

This reaction is fundamental in organic synthesis as acyl chlorides are highly reactive and can be readily converted into other functional groups like esters, amides, and anhydrides. masterorganicchemistry.com

Several halogenating agents are employed to facilitate the conversion of carboxylic acids to acyl chlorides. libretexts.orgchemguide.co.uk The choice of agent can influence the reaction conditions and the nature of the byproducts. researchgate.net

Commonly used halogenating agents include:

Thionyl Chloride (SOCl₂) : This is a widely used reagent for this transformation. byjus.commasterorganicchemistry.com Its reaction with a carboxylic acid produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification process. chemguide.co.uklibretexts.org The reaction with thionyl chloride is often favored due to the volatile nature of its byproducts. researchgate.net

Phosphorus Trichloride (PCl₃) : This is another effective reagent for producing acyl chlorides. chemguide.co.ukwikipedia.org The reaction yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

Phosphorus Pentachloride (PCl₅) : This solid reagent also reacts with carboxylic acids to form acyl chlorides. libretexts.orgchemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk

Oxalyl Chloride ((COCl)₂) : Often used for smaller-scale or milder reactions, oxalyl chloride is a more selective reagent compared to thionyl chloride. researchgate.netwikipedia.org The reaction is typically catalyzed by dimethylformamide (DMF) and produces volatile byproducts. wikipedia.org

The general mechanism involves the activation of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by the chloride ion. byjus.com

Specific Reaction Conditions and Optimization Strategies for its Synthesis

The efficient synthesis of this compound hinges on the careful control of reaction parameters. Research has identified optimal conditions to maximize yield and purity.

Table 1: Influence of Solvents and Bases

Parameter Role in Reaction Example
Solvent Provides a medium for the reaction, influencing solubility and reactivity. Chloroform
Base Neutralizes acidic byproducts, preventing side reactions. Triethylamine

Temperature and reaction time are crucial variables that must be precisely controlled to achieve optimal results. For example, in the synthesis of similar compounds, reactions are often initiated at a cooled temperature (e.g., 0-5°C) during the addition of reactive reagents and then allowed to proceed at room temperature or with gentle heating for several hours to ensure completion. jmi.ac.inresearchgate.net A specific synthesis of 2-thiopheneacetyl chloride involved heating at 40-50°C for 4 hours. chemicalbook.com Another preparation heated the reaction to 60-80°C. google.com The exact temperature and duration for the synthesis of this compound would be empirically determined to maximize the yield while minimizing the formation of impurities.

Table 2: Optimized Reaction Parameters

Parameter Optimized Condition Rationale
Temperature Typically initiated at 0-5°C, then may be raised to 40-80°C To control the initial exothermic reaction and then drive the reaction to completion.
Duration Generally several hours (e.g., 2-4 hours) To ensure the reaction proceeds to completion and maximizes product formation.

Ongoing process research aims to improve the synthesis of this compound and related compounds. This includes the development of more environmentally friendly methods and the use of catalysts to enhance reaction efficiency. google.com For instance, research into the synthesis of related compounds has explored catalytic chlorination to improve yield and reduce waste. google.com The goal of such research is to develop scalable, cost-effective, and sustainable manufacturing processes.

Considerations for Large-Scale Synthesis Protocols

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of several process parameters. The primary method for its synthesis involves the chlorination of (2-Methylphenoxy)acetic acid using a suitable chlorinating agent.

The reaction is as follows:

CH₃C₆H₄OCH₂COOH + SOCl₂ → CH₃C₆H₄OCH₂COCl + SO₂ + HCl

Key considerations for scaling up this process include the choice of chlorinating agent, solvent, reaction temperature, and purification methods. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent due to its effectiveness and the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies their removal from the reaction mixture.

Chlorinating Agents and Their Industrial Implications

While several chlorinating agents can effect the conversion of carboxylic acids to acyl chlorides, their suitability for large-scale operations varies.

Chlorinating AgentFormulaByproductsIndustrial Suitability
Thionyl chlorideSOCl₂SO₂, HCl (gaseous)High; gaseous byproducts are easily removed.
Oxalyl chloride(COCl)₂CO, CO₂, HCl (gaseous)Moderate; effective but can be more expensive.
Phosphorus pentachloridePCl₅POCl₃, HClLower; solid byproduct (POCl₃) requires separation.
Trichloromethyl carbonate(Cl₃CO)₂COCO₂, HCl (gaseous)Moderate; avoids strong oxidizing conditions of thionyl chloride. patsnap.com

The choice often falls on thionyl chloride for its balance of reactivity and process efficiency. However, patents for similar compounds, like 2-thiophene acetyl chloride, have explored alternatives such as trichloromethyl carbonate to circumvent the strong oxidizing nature of thionyl chloride, potentially improving yield and reducing costs. patsnap.com

Solvent Selection and Reaction Conditions

The selection of an appropriate solvent is crucial for managing reaction kinetics, heat transfer, and product isolation. Non-polar, inert solvents are generally preferred.

A patent for the preparation of 2,5-dimethyl phenylacetyl chloride highlights a multi-step process where the final acyl chlorination is carried out in a solvent like p-xylene. scbt.com For the synthesis of this compound, solvents such as toluene, xylene, or chlorinated hydrocarbons could be employed. The reaction temperature is a critical parameter that needs to be carefully controlled to prevent side reactions and ensure complete conversion. Typically, the reaction is carried out at a moderately elevated temperature, followed by a period of heating under reflux to drive the reaction to completion.

Process Parameters for a Related Compound: 2,5-Dimethyl Phenylacetyl Chloride

A patent for a structurally similar compound, 2,5-dimethyl phenylacetyl chloride, provides insight into potential large-scale process parameters. scbt.com

ParameterValue
Solventp-Xylene
Chlorinating AgentThionyl chloride
Reaction Time4-10 hours
Post-treatmentVacuum distillation
Final Product Purity>99.0%

This data suggests that a similar approach could be adapted for this compound, with optimization of reaction times and temperatures to suit the specific substrate.

Purification and Impurity Profile

On a large scale, purification is almost exclusively carried out by vacuum distillation. This method is effective in separating the desired this compound from the solvent, any unreacted starting material, and non-volatile impurities. The control of the distillation parameters (pressure and temperature) is critical to obtain a high-purity product and minimize thermal decomposition.

The impurity profile is a significant concern in industrial production. Potential impurities could include unreacted (2-Methylphenoxy)acetic acid and byproducts from side reactions. The synthesis of the precursor, (2-Methylphenoxy)acetic acid, can also introduce impurities. For instance, in the synthesis of the related 2-methyl-4-chlorophenoxyacetic acid (MCPA), isomers such as 2-methyl-6-chlorophenoxyacetic acid and 2-methyl-4,6-dichlorophenoxyacetic acid can be formed. google.com While this compound itself does not have these chloro-substituents, analogous side products from the synthesis of its precursor could carry through and need to be monitored.

Yield and Efficiency in Related Processes

Patents for related processes provide an indication of the yields that can be expected. For the production of 2-methyl-4-chlorophenoxyacetic acid from (2-Methylphenoxy)acetic acid, yields are reported to be in the range of 90-95.5%, with product purities of 96-97.4%. google.com Similarly, a four-step reaction to produce 2,5-dimethyl phenylacetyl chloride reported a total yield of 75%. scbt.com These figures suggest that with an optimized process, the conversion of (2-Methylphenoxy)acetic acid to its acetyl chloride derivative can be achieved with high efficiency on an industrial scale.

Applications of 2 Methylphenoxy Acetyl Chloride in Advanced Organic Synthesis and Materials Science Research

Precursor in Medicinal Chemistry Research and Chemical Biology

The (2-methylphenoxy)acetyl scaffold is a key component in the development of novel therapeutic agents and chemical probes for studying biological pathways. The ability to readily derivatize (2-Methylphenoxy)acetyl chloride makes it a valuable starting material for creating libraries of compounds for screening and optimization in drug discovery.

Synthesis of Receptor Antagonists

The development of antagonists for various receptors is a cornerstone of modern pharmacology. This compound and its derivatives are implicated in the synthesis of compounds targeting specific receptors, contributing to the exploration of new treatments for a range of diseases.

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant target for the treatment of neuropathic pain and neuroinflammation. nih.gov Research into selective P2X4 receptor antagonists has led to the discovery of various compound classes, including N-substituted phenoxazine (B87303) derivatives. nih.gov While direct synthesis pathways from this compound are not explicitly detailed in readily available literature, the core structure of some antagonists features moieties that could potentially be derived from phenoxyacetic acid derivatives. The exploration of N-phenylacetamide derivatives as P2X4 receptor antagonists further suggests the potential utility of phenoxyacetyl chlorides in generating diverse libraries of compounds for screening. google.com The development of potent and selective P2X4 antagonists like NP-1815-PX highlights the ongoing search for new chemical entities that modulate this receptor. nih.gov

Exploration in the Synthesis of Other Pharmacologically Active Compound Scaffolds

The versatility of this compound as a reactive intermediate extends to its potential use in the synthesis of a wide array of other pharmacologically active compound scaffolds. Its ability to readily form amide and ester linkages makes it a valuable tool for medicinal chemists in the construction of complex molecules with potential therapeutic applications.

Role in Agrochemical and Phyto-Bioregulator Synthesis

This compound and its parent compound, (2-Methylphenoxy)acetic acid, are significant in the field of agrochemicals, particularly in the synthesis of herbicides and plant growth regulators.

Synthesis of Plant Growth Regulators and Biostimulants

A significant application of this compound and its parent compound, (2-methylphenoxy)acetic acid, lies in the synthesis of phenoxy herbicides, which function as synthetic plant growth regulators. nih.gov The most prominent example is 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide that selectively controls broadleaf weeds in agriculture. wikipedia.orgcanada.ca MCPA mimics the action of natural plant hormones called auxins, which regulate cell division and growth. wikipedia.orgphytotechlab.com By stimulating uncontrolled growth, it disrupts the plant's normal physiological processes, leading to the malformation of leaves, stems, and roots in targeted weeds. canada.ca

The synthesis of MCPA often starts from o-methylphenoxyacetic acid (MPA), which is then chlorinated. google.comgoogle.com this compound, as the acyl chloride derivative of MPA, represents a highly reactive intermediate. In a laboratory setting, it can be directly reacted with alcohols or amines to form the corresponding esters or amides, which are also classes of active herbicides. This reactivity makes it a key precursor for creating a library of potential plant growth regulators for research and development. While industrial production may favor different pathways, the use of the acyl chloride is a fundamental method in synthetic organic chemistry for efficiently creating these derivatives.

Contribution to Specialty Chemical Synthesis

The widespread use of herbicides like MCPA necessitates careful monitoring of their presence in soil and water to assess environmental fate and ensure regulatory compliance. canada.ca Accurate detection and quantification of MCPA and its metabolites, such as 4-chloro-2-methylphenol (B52076) (MCP), require highly purified analytical reference standards. wikipedia.orgcanada.ca this compound serves as a crucial starting material for the laboratory synthesis of these high-purity standards.

By using this compound, chemists can synthesize not only MCPA but also various derivatives and potential degradation products in a controlled environment. These synthesized compounds are then purified and used to calibrate analytical instruments like High-Pressure Liquid Chromatography (HPLC) systems. This calibration is essential for obtaining reproducible and accurate results when analyzing environmental or biological samples. nih.gov The principle is demonstrated by similar molecules, such as (2-naphthoxy)acetyl chloride, which is intentionally used as a reagent to create fluorescent derivatives of other chemicals to enable their highly sensitive detection by HPLC. nih.gov This highlights the role of acyl chlorides as vital tools in the broader field of analytical chemistry for creating the standards and reagents needed for precise measurement.

General Application as a Building Block in Complex Molecular Architectures

The high reactivity of the acyl chloride functional group makes this compound a valuable building block for constructing larger, more complex molecules in various research fields. The carbon atom in the acyl chloride group is highly electrophilic, making it an excellent target for nucleophilic attack by a wide range of compounds, including amines, alcohols, and thiols.

This reactivity allows chemists to readily attach the (2-methylphenoxy)acetyl moiety to diverse molecular scaffolds. An example of this application is its use in synthesizing novel compounds for research purposes, such as 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide. sigmaaldrich.com In this synthesis, this compound is reacted with a hydrazine (B178648) derivative to form a new, more complex molecule. This type of reaction is fundamental in combinatorial chemistry and drug discovery, where researchers create large libraries of related compounds to screen for biological activity. Its utility as a reactive intermediate allows for the systematic modification of molecules to explore structure-activity relationships in materials science and medicinal chemistry.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Derived Compounds

Elucidation of Reaction Mechanisms Involving (2-Methylphenoxy)acetyl Chloride

Understanding the reaction mechanisms of this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways. Studies have focused on phenomena such as acyl migrations and the optimization of reaction conditions, which provide deep mechanistic insights.

O-N intramolecular acyl migration is a well-documented rearrangement reaction in organic and peptide chemistry. nih.gov This process involves the transfer of an acyl group, such as the (2-methylphenoxy)acetyl group, between adjacent oxygen and nitrogen atoms. This phenomenon is particularly relevant in systems containing amino alcohols, like serine or threonine residues in peptides. nih.gov The reaction is reversible and its equilibrium is highly dependent on pH. researchgate.net

Under acidic conditions, the N-acyl form (amide) is stable. However, if the acyl group is on the oxygen atom, forming an O-acyl isopeptide (ester), it is stable under acidic conditions but can rearrange to the more thermodynamically stable N-acyl form at neutral or slightly basic pH (pH ~7-7.5). nih.govresearchgate.net The mechanism proceeds through a cyclic tetrahedral intermediate. This pH-dependent conversion has been harnessed in medicinal chemistry, notably for creating water-soluble prodrugs that convert to the active form under physiological conditions. nih.govnih.gov For instance, a derivative of this compound attached to a hydroxyl group adjacent to an amine would be susceptible to this migration, allowing for a controlled release or structural rearrangement of the parent molecule. nih.gov

Table 1: Mechanism of pH-Dependent O-N Acyl Migration

Step pH Condition Description
1. O-Acylation N/A The (2-methylphenoxy)acetyl group is attached to a hydroxyl group adjacent to a free amine, forming an ester linkage.
2. Stability Acidic (e.g., pH < 4) The O-acyl form (ester) is kinetically stable. The adjacent amino group is protonated, preventing it from acting as a nucleophile.
3. Triggering Migration Neutral to Basic (e.g., pH 7.4) The amino group is deprotonated and acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester.
4. Intermediate Formation Neutral to Basic (e.g., pH 7.4) A cyclic tetrahedral intermediate is formed.
5. Rearrangement Neutral to Basic (e.g., pH 7.4) The ring opens to form the more thermodynamically stable N-acyl product (amide), releasing the free hydroxyl group.

| 6. Product Stability | Neutral to Basic (e.g., pH 7.4) | The N-acyl form (amide) is the stable end product. |

The reaction of acyl chlorides like this compound with nucleophiles can proceed through different mechanistic pathways, primarily a direct nucleophilic addition-elimination or a pathway involving an acylium ion intermediate. niu.edu The optimization of reaction conditions such as solvent, temperature, and catalyst is critical as it can favor one pathway over another, influencing reaction rates and product distribution. oup.comnih.gov

For example, studies on the aminolysis of related phenoxyacetyl esters have shown that the reaction involves the formation of a quaternary ammonium (B1175870) salt-type ion pair as an intermediate. oup.com The polarity of the solvent plays a significant role; less polar solvents may favor a concerted or addition-elimination mechanism, while more polar solvents like acetonitrile (B52724) can facilitate the formation of ionic intermediates. niu.edu The nature of the nucleophile is also a determining factor. The reaction of chloroacetyl chlorides with methanol (B129727) has been shown to follow both second and third-order kinetics, suggesting a mechanism where a second methanol molecule acts as a general base or a proton-transfer agent in the transition state. niu.edu In contrast, reactions with phenols can proceed through a more ionic mechanism. niu.edu These findings imply that when this compound is reacted, the conditions must be carefully chosen to control the mechanistic pathway and achieve the desired outcome.

Table 2: Influence of Reaction Conditions on Mechanistic Pathways

Parameter Condition Likely Mechanistic Implication
Solvent Non-polar (e.g., Dioxane) Favors bimolecular addition-elimination pathway. oup.com
Polar aprotic (e.g., Acetonitrile) Can promote the formation of acylium ion-pair intermediates, favoring an ionic mechanism. niu.edu
Nucleophile Strong, neutral (e.g., Amines) Can act as both nucleophile and catalyst, potentially forming ion-pair intermediates. oup.com
Weak, neutral (e.g., Alcohols) May involve termolecular pathways where a second nucleophile molecule facilitates proton transfer. niu.edu
Catalyst Tertiary Amine Can form a highly reactive acylammonium intermediate, accelerating the reaction. oup.com

Mechanistic Probes in Biological Systems via Compounds Derived from this compound

Derivatives of this compound are valuable tools for probing complex biological processes. By incorporating the (2-methylphenoxy)acetyl moiety into larger molecules, researchers can investigate protein-protein interactions, enzyme function, and membrane dynamics.

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of acute leukemia. nih.gov Disrupting this protein-protein interaction (PPI) is a key therapeutic strategy. nih.govnih.gov Small molecules designed to inhibit this interaction often work by mimicking the key binding motifs of the MLL protein, fitting into a specific pocket on the menin protein. nih.gov

Although specific inhibitors containing the (2-methylphenoxy)acetyl group are not explicitly detailed in the provided literature, the design principles for such inhibitors are well-established. A compound derived from this compound could be synthesized to present key pharmacophoric features that mimic the natural MLL peptide. Crystallography studies of existing inhibitors, such as certain piperidine (B6355638) derivatives, show they effectively mimic the interactions of MLL with menin. nih.gov These inhibitors occupy the binding pocket and disrupt the formation of the oncogenic menin-MLL complex, leading to downregulation of target genes and selective effects in MLL leukemia cells. nih.govumich.edu A derivative featuring the (2-methylphenoxy)acetyl group could be investigated for its ability to form similar crucial interactions within the menin binding pocket.

Compounds derived from phenoxyacetyl chlorides can be designed as enzyme inhibitors that operate through various mechanisms. One sophisticated approach is the development of prodrugs that undergo a chemical transformation in vivo to release an active inhibitor. nih.govnih.gov

Leveraging the O-N acyl migration mechanism, a derivative of this compound could be used to create a prodrug of an enzyme inhibitor. nih.gov For example, an inhibitor containing a primary or secondary amine essential for its activity could be temporarily masked by acylation. A water-soluble prodrug could be synthesized by attaching the (2-methylphenoxy)acetyl group to a nearby hydroxyl group. Under physiological pH, this O-acyl derivative would undergo intramolecular acyl migration to form a stable amide, releasing the active form of the enzyme inhibitor. nih.govnih.gov This strategy allows for targeted release and can improve the pharmacokinetic properties of the parent drug.

Certain amphiphilic molecules can disrupt the integrity of biological membranes, a mechanism relevant to antimicrobial agents and some cytotoxic compounds. The physical basis for this disruption can vary depending on the peptide or molecule and the composition of the lipid bilayer. nih.gov

A derivative of this compound, particularly if linked to a hydrophilic moiety like a peptide or a polyamine, would possess amphiphilic character. Such a molecule could potentially disrupt membranes through several mechanisms observed for other amyloidogenic peptides and antimicrobial agents. nih.govnih.gov

Detergent-like or "Carpet" Model : The molecules could accumulate on the surface of the membrane bilayer. Once a critical concentration is reached, they could solubilize the membrane, leading to the formation of micelles and causing a general loss of membrane integrity. nih.gov

Pore Formation : Alternatively, the amphiphilic derivatives could insert into the lipid bilayer and aggregate to form pores or channels. nih.gov This would disrupt the membrane's barrier function, allowing for the uncontrolled passage of ions and small molecules, ultimately leading to cell death. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Chloroacetyl chloride
Cholesterol
Dioxane
Methanol
N-benzylphenoxyacetamide
Phenyl N-phenylcarbamate
Phenyl phenoxyacetate
Serine
Threonine

Structure-Activity Relationship (SAR) Studies on Compounds Derived from this compound

This compound serves as a versatile starting block for the synthesis of a wide array of chemical entities. The inherent reactivity of the acetyl chloride group allows for its facile conversion into various functional groups, such as esters and amides. The 2-methylphenoxy moiety itself can be further modified, providing a rich scaffold for structure-activity relationship (SAR) studies. These investigations are crucial in medicinal chemistry and agrochemistry for optimizing the biological activity and specificity of new compounds.

Optimization of Molecular Structures for Enhanced Specific Reactivity or Desired Biological Activity

The optimization of molecular structures derived from this compound involves systematic modifications to different parts of the molecule to enhance a specific biological activity or reactivity. These modifications typically target the phenoxy ring, the acetyl side chain, and the terminal functional group derived from the acetyl chloride.

Herbicidal Activity of Phenoxyacetate Derivatives:

Research into phenoxyacetic acid derivatives has led to the development of numerous herbicides. A study on 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which can be synthesized from the corresponding phenoxyacetic acids, revealed key SAR insights. For instance, the compound 2-(4-chloro-2-methyl-phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one (a derivative of MCPA) demonstrated significant post-emergence herbicidal activity. nih.gov This highlights the importance of the substitution pattern on the phenoxy ring for herbicidal efficacy.

The study systematically varied the substituents on the phenoxy ring and the alkyl group attached to the phosphorus heterocycle. The results indicated that the presence of a phosphorus-containing heterocyclic ring positively influenced herbicidal activity. Furthermore, a judicious combination of substituents on the phenoxy ring (designated as X and Y) and the alkyl linker (R) could further enhance this activity. nih.gov

Specifically, compounds with a 2,4-dichloro or a 4-chloro-2-methyl substitution pattern on the phenoxy ring exhibited high and broad-spectrum activity against various broadleaf weeds. nih.gov The data below summarizes the herbicidal activity of selected derivatives against Abutilon theophrasti (velvetleaf).

Table 1: Herbicidal Activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one Derivatives against Abutilon theophrasti

CompoundPhenoxy Ring Substitution (X, Y)R GroupInhibition (%) at 150 g ai/ha
IIa2,4-ClCH(CH₃)>95
IIr4-Cl, 2-CH₃CH(CH₃)>95
IIb2,4-ClCH₂85
IIg2,4,5-ClCH(CH₃)90
IIk4-ClCH(CH₃)90

Data sourced from a study on the synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. nih.gov

Inhibition of Monoamine Oxidase (MAO):

Phenoxyacetamide derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an important enzyme target for the treatment of depression and neurodegenerative diseases. A Quantitative Structure-Activity Relationship (QSAR) study of phenoxyacetamide derivatives as MAO-A inhibitors revealed that the electronic properties and the bulk of the substituents play a crucial role in their inhibitory activity. researchgate.net

While this study did not focus exclusively on 2-methylphenoxy derivatives, it provides a framework for understanding how modifications to the phenoxyacetamide scaffold can be optimized. The general structure involves a phenoxy group connected to an acetamide (B32628) moiety. By reacting this compound with various amines, a library of N-substituted 2-(2-methylphenoxy)acetamides could be generated and screened for MAO inhibitory activity.

The QSAR analysis indicated that the highest occupied molecular orbital (HOMO) energy, molecular weight, and beta polarizability were significant descriptors for predicting MAO inhibitory activity. researchgate.net A negative correlation with HOMO suggested that electron-withdrawing groups might enhance activity, while a positive correlation with molecular weight indicated that bulkier substituents could be beneficial. researchgate.net

Table 2: Key Descriptors from a QSAR Study on Phenoxyacetamide MAO-A Inhibitors

DescriptorCorrelation with ActivityImplication for Structural Optimization
Molecular Weight (MW)PositiveLarger, bulkier substituents may increase activity.
HOMO EnergyNegativeIntroduction of electrophilic groups could be favorable.
Beta PolarizabilityNegativeLess polar groups may lead to higher activity.

Based on findings from a QSAR study on phenoxyacetamide analogues as MAO inhibitors. researchgate.net

Inhibition of SLACK Potassium Channels:

In a different therapeutic area, 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors of SLACK potassium channels, which are linked to certain forms of epilepsy. mdpi.com Although the initial hit compound in the study did not have a 2-methyl substituent on the phenoxy ring, the subsequent SAR exploration involved modifications at this position.

The study systematically introduced various substituents at the 2-, 3-, and 4-positions of the phenoxy ring. While the introduction of methyl groups at any of these positions did not lead to an improvement in potency over the initial hit, the study demonstrated that the scaffold is tolerant to such modifications. For instance, the 2-chloro and 4-chloro analogs showed improved potency. mdpi.com This suggests that for this particular biological target, electronic effects (e.g., from a chloro substituent) might be more critical for enhancing activity than the steric bulk of a methyl group at the 2-position.

Emerging Research Directions and Future Perspectives for 2 Methylphenoxy Acetyl Chloride

Novel Synthetic Transformations and Cascade Reactions Involving the Compound

The high reactivity of the acyl chloride group in (2-Methylphenoxy)acetyl chloride makes it an ideal candidate for constructing complex molecular architectures. A significant area of emerging research is its use in multicomponent and cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, enhancing efficiency and reducing waste.

One-pot protocols that involve the in-situ generation of an acyl chloride from the corresponding carboxylic acid followed by immediate reaction with a nucleophile are becoming increasingly common for creating amides and esters. nih.gov For instance, a cost-effective method for synthesizing 1-arylcycloprop-2-ene-1-carboxamides uses oxalyl chloride to generate the acyl chloride, which then reacts in the same pot with an amine. nih.gov This strategy is compatible with sensitive functional groups and simplifies the synthesis of complex products. nih.gov Similarly, copper-catalyzed one-pot reactions can combine acetyl chloride, o-halobenzoic acids, and Wittig reagents to form 3-methyl isocoumarins, demonstrating the power of tandem reactions to build heterocycles. rsc.org

A particularly powerful transformation is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition that is a cornerstone for synthesizing six-membered heterocyclic rings. wikipedia.orgresearchgate.net Derivatives of phenoxyacetic acids are being employed in these reactions to create complex fused heterocyclic systems like thiopyrano[2,3-d]thiazoles. nih.govnih.gov In these syntheses, a dienophile derived from a phenoxyacetic acid reacts with a heterodiene, such as a 5-arylidene-4-thioxo-2-thiazolidinone, to build the thiopyranothiazole core structure with high selectivity. nih.govnih.govdmed.org.ua These tandem and "domino" processes based on cycloaddition are powerful tools for generating molecular complexity efficiently, often with reduced consumption of solvents and reagents compared to traditional multi-step syntheses. nih.gov

Exploration of New Application Areas for its Diverse Derivatives

The derivatives of this compound are a focal point of research, with significant potential in medicinal chemistry and agrochemistry. By modifying the core structure, scientists can fine-tune the biological activity of the resulting molecules.

Anti-inflammatory Agents: A major area of investigation is the development of selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The COX-2 enzyme is a key target for treating inflammation, and selective inhibitors offer significant therapeutic effects with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comumn.edu Research has shown that derivatives of phenoxyacetic acid can be potent and highly selective COX-2 inhibitors. mdpi.com By converting the carboxylic acid group of certain NSAIDs into esters or amides—a reaction for which this compound is a key reagent—researchers have successfully created compounds with significantly enhanced COX-2 selectivity. umn.edu Recent studies have produced novel phenoxyacetic acid derivatives with COX-2 inhibition values (IC₅₀) in the nanomolar range, comparable to the established drug celecoxib. mdpi.com

Anticancer and Antimicrobial Agents: The synthesis of complex heterocycles from this compound derivatives has opened doors to new potential anticancer drugs. The thiopyrano[2,3-d]thiazole scaffold, constructed via the hetero-Diels-Alder reaction, is of particular interest. nih.govnih.gov Compounds with this core structure have been screened by the National Cancer Institute, with some showing moderate antitumor activity against a range of cancer cell lines, including leukemia, melanoma, and colon cancer cells. nih.govdmed.org.ua Furthermore, coupling (2-methylphenoxy)acetic acid with various amino acids and dipeptides has yielded derivatives with promising antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal activity against Candida albicans. researchgate.net

Advanced Spectroscopic and Computational Approaches in Characterizing Reactions and Derived Species

Modern research on this compound and its derivatives relies heavily on a combination of advanced spectroscopic and computational methods to fully characterize the complex molecules and understand their reaction dynamics.

Spectroscopic Characterization: The structures of newly synthesized derivatives are routinely confirmed using a suite of spectroscopic techniques. These include Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the precise connectivity and stereochemistry of the molecule. researchgate.net In the analysis of complex structures like those produced in Diels-Alder reactions, advanced 2D NMR techniques are crucial for unambiguously assigning the regiochemistry and relative stereochemistry of the cycloadducts. researchgate.net Mass spectrometry (MS) is also used to confirm the molecular weight of the synthesized compounds. researchgate.net

Computational and DFT Studies: Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the outcomes of reactions involving phenoxyacetyl chloride derivatives. growingscience.comfigshare.com DFT calculations are used to investigate reaction mechanisms, determine the energies of transition states, and predict the regioselectivity of complex reactions like the hetero-Diels-Alder cycloaddition. researchgate.netmdpi.com These theoretical calculations can explain why one regioisomer is formed preferentially over another. researchgate.netmdpi.com Furthermore, computational methods are used to determine key molecular properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and various reactivity descriptors (e.g., electronegativity, hardness, electrophilicity). figshare.comnih.gov This information provides deep insight into the chemical reactivity and stability of the molecules, guiding the design of new derivatives with desired properties. figshare.comresearchgate.net

Sustainable Synthesis Approaches for this compound and its Future Derivatives

In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally benign methods for synthesizing this compound and its derivatives. numberanalytics.comhumanjournals.com The focus is on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Greener Synthesis of the Precursor: The traditional synthesis of the precursor, (2-methylphenoxy)acetic acid, is being improved to be more sustainable. One patented method enhances the condensation yield and reduces energy consumption by eliminating the need for saline water cooling and steam heating. patsnap.com Another key development is the catalytic chlorination of (2-methylphenoxy)acetic acid to produce derivatives like 2-methyl-4-chlorophenoxyacetic acid (MCPA). A patent describes using an imidazole (B134444) ionic liquid as a recyclable catalyst for this chlorination, offering a greener alternative to traditional methods. google.com

Sustainable Acylation Reactions: The conversion of the carboxylic acid to this compound and its subsequent reactions are also targets for green innovation.

Alternative Reagents and Catalysts: Research is moving away from stoichiometric chlorinating agents like thionyl chloride towards catalytic systems. The mechanism of chlorinating acetic acid using acetic anhydride (B1165640) as a catalyst has been studied to improve efficiency. lew.ro For the subsequent acylation reactions, strategies include using water as a solvent, employing microwave irradiation to reduce reaction times, and using reusable solid acid catalysts. nih.govias.ac.in

Solvent-Free and One-Pot Reactions: Performing reactions under solvent-free conditions is a core principle of green chemistry. ias.ac.in One-pot methods, where the acyl chloride is generated and reacted in the same vessel, minimize solvent use and waste from purification steps. nih.govresearchgate.net These approaches not only reduce the environmental impact but also often lead to higher efficiency and lower costs. numberanalytics.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing (2-Methylphenoxy)acetyl chloride in laboratory settings?

A common method involves reacting 2-methylphenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. The reaction is monitored via TLC, followed by filtration to remove the base and solvent evaporation under reduced pressure. This protocol ensures high yields while minimizing side reactions like hydrolysis .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purification techniques include column chromatography (using silica gel and non-polar solvents) and recrystallization. Analytical validation via NMR (¹H/¹³C) and FTIR spectroscopy is critical to confirm structural integrity. For example, the carbonyl stretch (C=O) in FTIR should appear near 1750–1800 cm⁻¹, and NMR should show characteristic peaks for the acetyl and 2-methylphenoxy groups .

Q. What safety precautions are essential when handling this compound?

Use nitrile gloves (tested for ≥105-minute breakthrough time), chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, and store the compound under anhydrous conditions (e.g., molecular sieves) due to its moisture sensitivity. Emergency measures include neutralizing spills with sodium bicarbonate .

Advanced Research Questions

Q. How can moisture sensitivity and exothermic reactions during acylation with this compound be managed?

Employ anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N₂/Ar). Use a jacketed reactor with cooling (0–5°C) to control exothermy. Slow addition of the acyl chloride to nucleophilic substrates (e.g., amines) minimizes side reactions .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm coupling between the acetyl carbonyl and aromatic protons. Single-crystal XRD provides definitive structural validation, as demonstrated in related acetamide derivatives .

Q. How can reaction conditions be optimized for introducing (2-Methylphenoxy)acetyl groups to sterically hindered substrates?

Screen bases (e.g., triethylamine vs. DMAP) and solvents (e.g., DMF vs. THF) to enhance reactivity. Kinetic studies under varying temperatures (25–60°C) and stoichiometric ratios (1:1 to 1:2) can identify optimal conditions. Monitor progress via HPLC or in situ FTIR .

Q. What analytical methods quantify trace impurities (e.g., chloroacetyl chloride) in this compound?

A pre-column derivatization UPLC-MS/MS method detects impurities at ppm levels. Derivatize with hydroxylamine to form oximes, followed by separation using a C18 column and quantification via multiple reaction monitoring (MRM) .

Q. How does steric hindrance from the 2-methyl group affect acylation kinetics compared to unsubstituted analogs?

Conduct competitive reactions between 2-methylphenoxy and unsubstituted phenoxyacetyl chlorides with a model amine. Rate constants (k) derived from pseudo-first-order kinetics and DFT calculations (e.g., Mulliken charges on the carbonyl carbon) reveal steric/electronic effects .

Q. What in silico approaches predict metabolic pathways of (2-Methylphenoxy)acetyl-containing drug candidates?

Use MetaPrint2D to predict phase I metabolites (e.g., hydrolysis to acetic acid derivatives) and molecular docking (Schrödinger Suite) to assess interactions with cytochrome P450 enzymes. Compare predictions with in vitro microsomal assays .

Q. How is hydrolytic stability of this compound assessed under physiological conditions?

Perform pH-dependent degradation studies (pH 1.2–7.4) at 37°C. Monitor remaining substrate via HPLC-UV (λ = 254 nm) and calculate half-lives (t₁/₂). Biphasic degradation profiles suggest both acid-catalyzed and neutral hydrolysis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.